molecular formula C17H16N4O B11539910 2,7-dimethyl-N'-[(E)-phenylmethylidene]imidazo[1,2-a]pyridine-3-carbohydrazide

2,7-dimethyl-N'-[(E)-phenylmethylidene]imidazo[1,2-a]pyridine-3-carbohydrazide

Cat. No.: B11539910
M. Wt: 292.33 g/mol
InChI Key: DRRIYVPCRPTBAM-WOJGMQOQSA-N
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Description

2,7-dimethyl-N’-[(E)-phenylmethylidene]imidazo[1,2-a]pyridine-3-carbohydrazide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core, a phenylmethylidene group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-dimethyl-N’-[(E)-phenylmethylidene]imidazo[1,2-a]pyridine-3-carbohydrazide typically involves a multi-step process:

    Formation of the Imidazo[1,2-a]pyridine Core: The initial step often involves the cyclization of a suitable precursor, such as 2-aminopyridine, with a carbonyl compound under acidic or basic conditions. This step forms the imidazo[1,2-a]pyridine ring system.

    Introduction of the Methyl Groups: Methylation of the imidazo[1,2-a]pyridine core can be achieved using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Carbohydrazide Moiety: The carbohydrazide group is introduced by reacting the imidazo[1,2-a]pyridine derivative with hydrazine hydrate under reflux conditions.

    Condensation with Benzaldehyde: Finally, the phenylmethylidene group is introduced through a condensation reaction with benzaldehyde in the presence of an acid catalyst, such as acetic acid, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the phenylmethylidene group can yield the corresponding phenylmethyl derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of phenylmethyl derivatives.

    Substitution: Introduction of various functional groups such as halides, amines, or thiols.

Scientific Research Applications

Chemistry

In chemistry, 2,7-dimethyl-N’-[(E)-phenylmethylidene]imidazo[1,2-a]pyridine-3-carbohydrazide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its imidazo[1,2-a]pyridine core is known for its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are investigating its potential as a lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 2,7-dimethyl-N’-[(E)-phenylmethylidene]imidazo[1,2-a]pyridine-3-carbohydrazide is largely dependent on its interaction with biological targets. The imidazo[1,2-a]pyridine core can interact with enzymes and receptors, modulating their activity. The phenylmethylidene group can enhance binding affinity through hydrophobic interactions, while the carbohydrazide moiety can form hydrogen bonds with target molecules. These interactions can lead to the inhibition or activation of specific biological pathways, contributing to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine Derivatives: Compounds such as 2,3-dimethylimidazo[1,2-a]pyridine and 2-phenylimidazo[1,2-a]pyridine share structural similarities with 2,7-dimethyl-N’-[(E)-phenylmethylidene]imidazo[1,2-a]pyridine-3-carbohydrazide.

    Carbohydrazide Derivatives: Compounds like N’-[(E)-phenylmethylidene]carbohydrazide and 2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide are also structurally related.

Uniqueness

The uniqueness of 2,7-dimethyl-N’-[(E)-phenylmethylidene]imidazo[1,2-a]pyridine-3-carbohydrazide lies in its combination of the imidazo[1,2-a]pyridine core with the phenylmethylidene and carbohydrazide groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C17H16N4O/c1-12-8-9-21-15(10-12)19-13(2)16(21)17(22)20-18-11-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,22)/b18-11+

InChI Key

DRRIYVPCRPTBAM-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC2=NC(=C(N2C=C1)C(=O)N/N=C/C3=CC=CC=C3)C

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C(=O)NN=CC3=CC=CC=C3)C

Origin of Product

United States

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